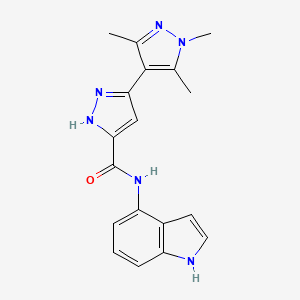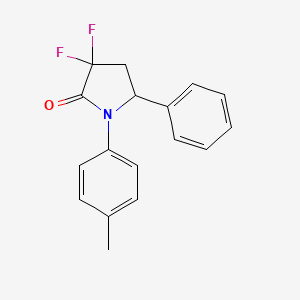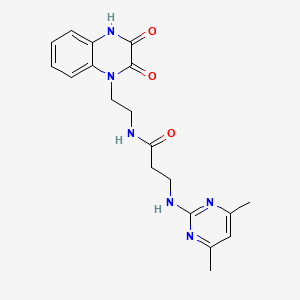
Desferrioxamine X1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desferrioxamine X1 is a chelating agent primarily used to treat iron and aluminum toxicity. It is a natural product isolated from the bacterium Streptomyces pilosus. The compound binds to free iron or aluminum in the bloodstream, forming stable complexes that are excreted via the kidneys .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Desferrioxamine X1 is synthesized through a fermentation process involving Streptomyces pilosus. The bacterium produces desferrioxamine B, which is then chemically modified to produce this compound. The synthetic route involves the removal of trivalent iron ions from the desferrioxamine B complex .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces pilosus followed by extraction and purification processes. The fermentation broth is subjected to various chromatographic techniques to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Desferrioxamine X1 primarily undergoes chelation reactions, where it binds to metal ions such as iron and aluminum. It does not typically undergo oxidation, reduction, or substitution reactions .
Common Reagents and Conditions
The chelation reactions of this compound involve the use of aqueous solutions and physiological pH conditions. The compound forms stable complexes with trivalent metal ions, which are then excreted via the kidneys .
Major Products Formed
The major products formed from the chelation reactions of this compound are ferrioxamine and aluminoxamine, which are stable complexes of this compound with iron and aluminum, respectively .
Applications De Recherche Scientifique
Desferrioxamine X1 has a wide range of scientific research applications:
Mécanisme D'action
Desferrioxamine X1 exerts its effects by binding to trivalent metal ions, forming stable complexes that are excreted via the kidneys. The compound has a high affinity for ferric (Fe3+) and aluminum ions, forming ferrioxamine and aluminoxamine complexes, respectively. This binding reduces the free metal ion concentration in the bloodstream, thereby mitigating the toxic effects of metal ion overload .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deferiprone: Another iron chelator used to treat iron overload.
Deferasirox: An oral iron chelator used for the treatment of chronic iron overload.
Uniqueness
Desferrioxamine X1 is unique in its high affinity for both iron and aluminum ions, making it effective in treating both iron and aluminum toxicity. Its ability to form stable complexes with these metal ions and its natural origin from Streptomyces pilosus further distinguish it from other chelating agents .
Propriétés
Formule moléculaire |
C25H44N6O9 |
|---|---|
Poids moléculaire |
572.7 g/mol |
Nom IUPAC |
1,11,21-trihydroxy-1,6,11,16,21,26-hexazacyclohentriacontane-2,5,12,15,22,25-hexone |
InChI |
InChI=1S/C25H44N6O9/c32-20-8-12-24(36)30(39)18-6-4-16-28-22(34)10-13-25(37)31(40)19-7-3-15-27-21(33)9-11-23(35)29(38)17-5-1-2-14-26-20/h38-40H,1-19H2,(H,26,32)(H,27,33)(H,28,34) |
Clé InChI |
YEUGMACLLZSLDG-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(=O)CCC(=O)N(CCCCNC(=O)CCC(=O)N(CCCCNC(=O)CCC(=O)N(CC1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-2-(2-phenylethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090057.png)
![2-benzyl-N,N-diethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14090061.png)






![Methyl 4-{6-methoxy-2-[2-(morpholin-4-yl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B14090091.png)

![N,N-Dimethyl-4-[(2-phenylhydrazinylidene)methyl]aniline](/img/structure/B14090100.png)


